![molecular formula C14H22N2 B1326720 N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine CAS No. 1095125-80-6](/img/structure/B1326720.png)
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine
Descripción
Key Features from Related Crystal Structures:
Spatial organization :
- The piperidine ring adopts a chair conformation with 4-methyl group equatorial.
- The benzyl group lies perpendicular to the piperidine plane, minimizing steric interactions.
- Intramolecular N-H⋯π interactions between the methylamine hydrogen and benzene ring stabilize the structure.
Conformational Dynamics Through Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G(d)) reveal:
Energy Landscape of Conformers:
Conformer | Relative Energy (kcal/mol) | Key Features |
---|---|---|
Chair (global minimum) | 0.0 | 4-methyl equatorial, N-CH₃ axial |
Twist-boat | +3.2 | Distorted ring, higher steric strain |
Half-chair | +1.8 | Partial ring inversion |
Dynamic behavior :
- Ring inversion barrier : 8.7 kcal/mol (computed via Nudged Elastic Band method).
- Methylamine rotation : A low barrier (1.2 kcal/mol) allows free rotation about the C-N bond.
- Solvent effects : Polar solvents stabilize the chair conformation by 0.5 kcal/mol due to enhanced dipole stabilization.
Electronic structure :
- Natural Bond Orbital (NBO) analysis shows hyperconjugation between:
- Piperidine lone pair → σ(C-N) of benzyl group (2.8 kcal/mol stabilization)
- Methylamine N-CH₃ σ → π aromatic system (1.5 kcal/mol)
Propiedades
IUPAC Name |
N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJWJNLFXWFVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Direct Amination of Benzylamine Derivatives
One common approach involves the reaction of N-methylbenzylamine with a 4-methylpiperidine derivative under controlled conditions. This typically requires:
- Use of a suitable solvent such as ethanol or methanol.
- Catalysts like palladium on carbon (Pd/C) to facilitate amination.
- Heating the reaction mixture to 80–100°C with stirring for several hours to ensure complete conversion.
This method allows the formation of the N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine by nucleophilic substitution on the benzylamine nitrogen with the piperidine ring nitrogen.
Multi-Step Synthesis via Protected Intermediates
More complex synthetic routes involve multi-step processes with protecting groups and debenzylation steps, as described in patent WO2014195978A2. The key steps include:
- Step a: Reacting a benzyl-protected N,4-dimethylpiperidin-3-amine intermediate with a suitable electrophile in the presence of a base to form a protected intermediate.
- Step b: Debenzylation using agents such as concentrated hydrochloric acid or palladium catalysts (Pd, Pd/C, Pd(OH)) to remove the benzyl protecting group.
- Step c: Deprotection of other protecting groups to yield the free amine.
- Step d: Further functionalization, such as reaction with cyanoacetyl derivatives, to finalize the compound.
- Step e: Conversion to acid-addition salts for purification and stability.
This approach is advantageous for controlling stereochemistry and purity, especially when preparing chiral intermediates related to the compound.
Asymmetric Hydrogenation and Resolution
For chiral variants or intermediates related to this compound, asymmetric hydrogenation of carbamate derivatives is employed:
- Use of chiral rhodium catalysts with ferrocene ligands.
- Resolution of racemic mixtures by selective crystallization of solvate forms.
- Reduction of carbamate intermediates to the corresponding amines.
This method improves optical purity and yield but involves expensive catalysts and multiple purification steps.
Industrial Scale Preparation and Process Optimization
Industrial processes focus on scalability, yield, and impurity control:
- Large-scale reactors with automated control of temperature, stirring, and reagent addition.
- Use of eco-friendly solvents and bases to reduce environmental impact.
- Purification by crystallization or distillation to achieve high purity.
- Special attention to minimizing N-methyl impurities, which are difficult to remove and can carry over into final pharmaceutical products like tofacitinib (a related compound).
An improved industrial process involves:
- Coupling methyl-(3R,4R)-4-methylpiperidin-3-yl derivatives with appropriate electrophiles.
- Detosylation and debenzylation under mild conditions.
- Use of bases like sodium hydroxide in aqueous media for deprotection.
- Reaction with cyanoacetyl derivatives in the presence of triethylamine to finalize the compound.
This process yields high purity product with reduced impurity formation and is suitable for scale-up.
Summary Table of Preparation Methods
Method Type | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Direct Amination | N-methylbenzylamine, 4-methylpiperidine, Pd/C, EtOH, 80-100°C | Simple, fewer steps | May require long reaction times |
Multi-step with Protection | Benzyl-protected intermediates, Pd/C, HCl, bases, solvents | High purity, stereochemical control | More complex, multiple steps |
Asymmetric Hydrogenation | Chiral Rh catalyst, carbamate intermediates | High optical purity | Expensive catalysts, low yield |
Industrial Scale Optimized Process | Automated reactors, NaOH, triethylamine, cyanoacetyl derivatives | High yield, eco-friendly, scalable | Requires process optimization |
Research Findings and Notes
- The debenzylation step is critical and commonly performed using palladium catalysts or concentrated acids to remove protecting groups without degrading the amine functionality.
- The formation of N-methyl impurities is a significant challenge in industrial synthesis, necessitating process improvements to minimize their presence.
- Optical purity is essential for pharmaceutical applications, and resolution or asymmetric synthesis methods are employed to achieve this.
- Solvent choice (ethanol, methanol, acetonitrile, water) and base selection (organic or inorganic bases like triethylamine or sodium hydroxide) significantly influence reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines .
Aplicaciones Científicas De Investigación
Antifungal Activity
Research indicates that N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine exhibits significant antifungal properties against various pathogens, including Cryptococcus neoformans and Trichophyton species. The compound's ability to interact with biological targets suggests potential mechanisms involving receptor binding or enzymatic inhibition, making it a candidate for further development as an antifungal agent.
Receptor Binding Studies
Studies have demonstrated that this compound can bind to various receptors, mimicking natural ligands. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these binding mechanisms, which may lead to the development of new therapeutics targeting specific receptors.
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods, contributing to the understanding of its chemical behavior and potential modifications. The compound serves as an intermediate in the synthesis of other biologically active molecules, including Janus Kinase inhibitors like Tofacitinib, which is used in treating rheumatoid arthritis and ulcerative colitis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications in the compound's structure can influence its biological activity. For instance, variations in the piperidine ring or the benzyl group can significantly alter the compound's efficacy against specific biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models. For example, its role as a selective antagonist in receptor studies has shown promising results in modulating physiological responses related to pain and inflammation .
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol
- Key Features : Replaces the methylpiperidine group with a morpholine ring linked via an ethoxy bridge.
- Morpholine’s oxygen atom may enhance interactions with polar residues in enzymatic targets .
N-Methyl-N-(4-methylbenzyl)amine
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Key Features : Simplifies the structure by omitting the piperidine ring entirely.
- Impact : Reduced steric bulk and basicity compared to the target compound. The absence of the piperidine ring limits its ability to engage in hydrophobic or π-cation interactions, likely diminishing activity in complex biological systems .
1-Benzylpiperidin-4-amine
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.29 g/mol
- Key Features : Retains the benzyl-piperidine core but lacks the N-methyl group.
- This structural difference could influence pharmacokinetics and off-target effects .
Tetrahydroacridin-9-amine Derivatives
- Example: N-methyl-N-(4-((6-(methyl(prop-2-yn-1-yl)amino)hexyl)oxy)methyl)benzyl)-1,2,3,4-tetrahydroacridin-9-amine
- Molecular Weight : ~450–500 g/mol (varies by substituent)
- Key Features : Incorporates a tetrahydroacridine scaffold with extended alkyl chains and terminal alkynes.
- However, increased molecular weight may reduce blood-brain barrier penetration compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- MAO-B Inhibition: Benzyl substitutions at specific positions, as seen in the target compound, correlate with enhanced MAO-B inhibitory activity. The 4-methylpiperidine group may mimic structural motifs found in known MAO-B inhibitors like rasagiline .
- Biological Potency vs. Complexity : While larger derivatives (e.g., tetrahydroacridines) exhibit potent DNA-binding activity, their size limits bioavailability. The target compound’s intermediate size (MW ~230) balances target engagement and membrane permeability .
Q & A
Q. What synthetic strategies are recommended for N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of benzyl halides with methylamine derivatives, followed by coupling with 4-methylpiperidine. Optimization strategies include:
-
Catalyst selection : Use of DIPEA (diisopropylethylamine) to neutralize acidic byproducts and improve reaction efficiency .
-
Solvent choice : Polar aprotic solvents (e.g., CHCl) enhance nucleophilic substitution rates .
-
Purification : Isolation as dihydrochloride salts improves crystallinity and purity, as seen in structurally related compounds .
-
Yield optimization : Adjusting alkyl chain length in intermediates (e.g., propyl vs. hexyl linkers) can significantly impact yields (e.g., 37% to 89% for analogs) .
- Example Data :
Intermediate Chain Length | Yield (%) | Key Reaction Conditions |
---|---|---|
Propyl (7a) | 37 | CHCl, DIPEA, rt. |
Hexyl (7d) | 64 | Extended reaction time, 60°C |
Adapted from . |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signatures include:
- Methyl groups on piperidine (δ ~1.2–1.5 ppm for CH) and benzyl moieties (δ ~2.3–2.5 ppm for N–CH) .
- Aromatic protons (δ ~6.8–7.4 ppm) and piperidine CH signals (δ ~2.7–3.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] for CHN: calculated 231.1861, observed 231.1858) .
- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, though crystallization may require salt formation (e.g., dihydrochloride) .
Advanced Research Questions
Q. How can biological activity assays be designed to evaluate receptor-binding interactions of this compound?
- Methodological Answer :
- In vitro receptor binding : Use radioligand displacement assays (e.g., [H]-histamine for H1/H4 receptors) to measure IC values. For example, analogs with 4-methoxybenzyl groups showed sub-micromolar affinity in H1/H4 receptor studies .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility.
- Control experiments : Include known agonists/antagonists (e.g., pyrilamine for H1) to validate assay conditions .
Q. How can structural modifications resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., piperidine methylation, benzyl substitution) and correlate with activity. For instance, replacing 4-methoxy with 4-fluoro on the benzyl group increased H1 receptor affinity by 10-fold in related compounds .
- Statistical analysis : Use ANOVA or multivariate regression to identify significant structural contributors to activity discrepancies.
- Case study : In tetrahydroacridin-9-amine derivatives, extending the alkyl chain from propyl to hexyl improved cytotoxicity (IC from 12 µM to 3 µM) .
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Methodological Answer :
- Crystallization : Co-crystallize with counterions (e.g., HCl) to enhance lattice stability. For example, N-methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride crystallizes in monoclinic P2/c space group .
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving flexible piperidine conformations.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. Example: SHELX refinement of a related Co(II) complex achieved R = 0.045 .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.